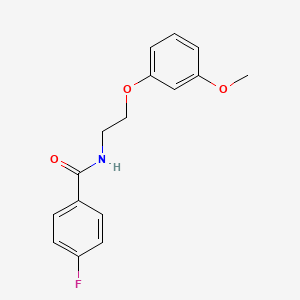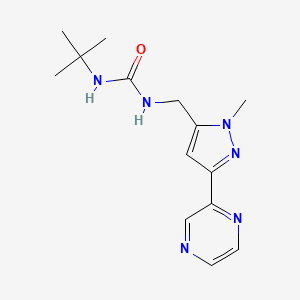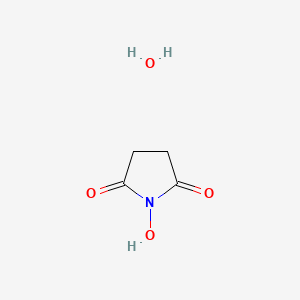
4-fluoro-N-(2-(3-methoxyphenoxy)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-(2-(3-methoxyphenoxy)ethyl)benzamide is an organic compound that features a benzamide core substituted with a fluoro group and an ethyl chain linked to a methoxyphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(3-methoxyphenoxy)ethyl)benzamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzoyl chloride and 3-methoxyphenol.
Formation of Intermediate: The 3-methoxyphenol is reacted with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol.
Amidation Reaction: The intermediate 2-(3-methoxyphenoxy)ethanol is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
4-fluoro-N-(2-(3-methoxyphenoxy)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-hydroxy-N-(2-(3-methoxyphenoxy)ethyl)benzamide.
Reduction: N-(2-(3-methoxyphenoxy)ethyl)benzamide.
Substitution: N-(2-(3-methoxyphenoxy)ethyl)-4-aminobenzamide or N-(2-(3-methoxyphenoxy)ethyl)-4-thiolbenzamide.
科学研究应用
4-fluoro-N-(2-(3-methoxyphenoxy)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
作用机制
The mechanism of action of 4-fluoro-N-(2-(3-methoxyphenoxy)ethyl)benzamide involves its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact pathways and targets would depend on the specific application and require further research to elucidate.
相似化合物的比较
Similar Compounds
4-fluoro-N-(2-(3-hydroxyphenoxy)ethyl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
4-chloro-N-(2-(3-methoxyphenoxy)ethyl)benzamide: Similar structure but with a chloro group instead of a fluoro group.
4-fluoro-N-(2-(3-methoxyphenoxy)ethyl)aniline: Similar structure but with an aniline group instead of a benzamide group.
Uniqueness
4-fluoro-N-(2-(3-methoxyphenoxy)ethyl)benzamide is unique due to the presence of both a fluoro group and a methoxyphenoxyethyl chain, which can impart specific chemical and biological properties. The fluoro group can enhance the compound’s stability and bioavailability, while the methoxyphenoxyethyl chain can influence its binding affinity and selectivity for certain targets.
属性
IUPAC Name |
4-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-20-14-3-2-4-15(11-14)21-10-9-18-16(19)12-5-7-13(17)8-6-12/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPMDWAVSPNCPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCNC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2936762.png)
![7-[3-(benzyloxy)phenyl]-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2936763.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2936764.png)

![2-Amino-4-(2-bromophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2936768.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide](/img/structure/B2936769.png)
![6-[(3S)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B2936772.png)
![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2936773.png)


![3-benzyl-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2936778.png)

![N-[(2-fluorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2936780.png)
![4-bromo-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B2936781.png)
